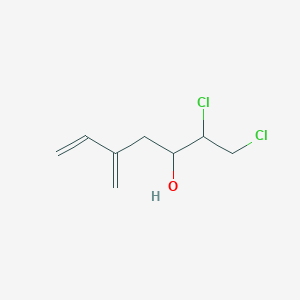
1,2-Dichloro-5-methylidenehept-6-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-5-methylidenehept-6-en-3-ol is an organic compound with the molecular formula C8H12Cl2O It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a double bond within its heptane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-5-methylidenehept-6-en-3-ol typically involves the chlorination of a suitable precursor, such as 5-methylidenehept-6-en-3-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dichloro-5-methylidenehept-6-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 1,2-Dichloro-5-methylidenehept-6-en-3-one.
Reduction: Formation of 1,2-Dichloro-5-methylheptane-3-ol.
Substitution: Formation of 1,2-Dihydroxy-5-methylidenehept-6-en-3-ol or 1,2-Diamino-5-methylidenehept-6-en-3-ol.
Aplicaciones Científicas De Investigación
1,2-Dichloro-5-methylidenehept-6-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-5-methylidenehept-6-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dichloro-5-methylheptane-3-ol
- 1,2-Dichloro-5-methylidenehex-6-en-3-ol
- 1,2-Dichloro-5-methylideneoct-6-en-3-ol
Uniqueness
1,2-Dichloro-5-methylidenehept-6-en-3-ol is unique due to its specific arrangement of chlorine atoms, double bond, and hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65476-00-8 |
|---|---|
Fórmula molecular |
C8H12Cl2O |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
1,2-dichloro-5-methylidenehept-6-en-3-ol |
InChI |
InChI=1S/C8H12Cl2O/c1-3-6(2)4-8(11)7(10)5-9/h3,7-8,11H,1-2,4-5H2 |
Clave InChI |
LJHWBOJTQCQFJV-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)CC(C(CCl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















